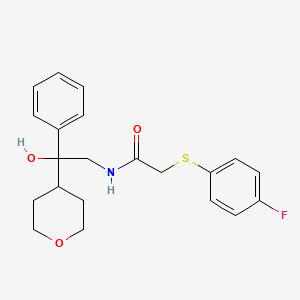

N-Hydroxy-D-phenylalanine tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

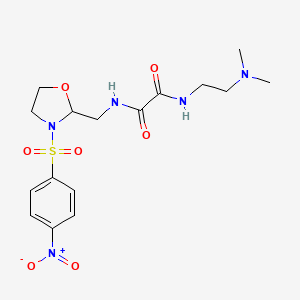

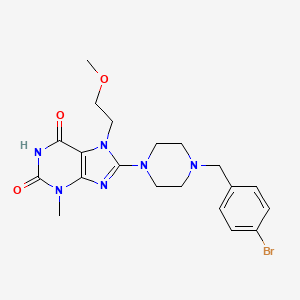

“N-Hydroxy-D-phenylalanine tert-butyl ester” is a chemical compound that is used as a fine chemical intermediate in the pharmaceutical and agrochemical industries . It has anti-static and anti-corrosion properties .

Synthesis Analysis

The synthesis of tert-butyl esters, such as “this compound”, often involves the tert-butylation of carboxylic acids and alcohols . A simple and safe tert-butylation reaction was developed, where various free amino acids were treated with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. This directly afforded tert-butyl esters with free amino groups quickly and in good yields .

Chemical Reactions Analysis

The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .

Physical And Chemical Properties Analysis

“this compound” is heat sensitive and should be kept in a dry and well-ventilated place. It is stable under recommended storage conditions and should be kept away from strong oxidizing agents . It is soluble in water .

Scientific Research Applications

Synthesis and Applications

Direct Synthesis for Peptide Synthesis : N-Fmoc 3-iodoalanine tert-butyl ester derived organozinc reagents, similar in structure to N-Hydroxy-D-phenylalanine tert-butyl ester, are used in palladium-catalyzed coupling to synthesize substituted phenylalanines and 4-oxoamino acids. This method is suitable for automated solid phase peptide synthesis (Deboves, Montalbetti, & Jackson, 2001).

N-Arylation for Ketoxime Peptide Ligations : N-Arylations of amino acid tert-butyl esters with 4-bromo-N,N-dimethylaniline facilitate the production of N-aryl amino acid esters. These serve as building blocks for electron-rich N-aryl peptides, crucial in the synthesis of ketoxime peptides (Young, Guthrie, & Proulx, 2019).

Stable Secondary Structures in Aqueous Conditions : L-phenylalanine tert-butyl ester is utilized for synthesizing (S)-N-(1-carboxy-2-phenylethyl)glycine oligomers. These products form stable secondary structures in aqueous solution, with their conformation being highly responsive to pH and solvent composition (Shin & Kirshenbaum, 2007).

Extraction of Amino Acids from Aqueous Extracts : Derivatives of tert-Butyl-calix[6]arene, including those related to tert-butyl esters of amino acids, show promise in extracting amino acids from aqueous acid phases and are used in studying the constituents of Helleborus purpurascens (Franz et al., 2019).

Selective Deprotection in Chemistry : Studies demonstrate the chemoselective hydrolysis of tert-butyl esters, like this compound, in the presence of other acid-labile groups. This is significant in the preparation of various N-(PhF)amino acids from their corresponding tert-butyl esters (Kaul et al., 2004).

Safety and Hazards

Mechanism of Action

Pharmacokinetics

The tert-butyl ester group is often used in drug design to improve the lipophilicity and therefore the bioavailability of a compound .

Action Environment

The stability and efficacy of “N-Hydroxy-D-phenylalanine tert-butyl ester” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The tert-butyl group is known for its excellent stability against various nucleophiles and reducing agents .

properties

IUPAC Name |

tert-butyl (2R)-2-(hydroxyamino)-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)11(14-16)9-10-7-5-4-6-8-10/h4-8,11,14,16H,9H2,1-3H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKCSSWTIDGQIS-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

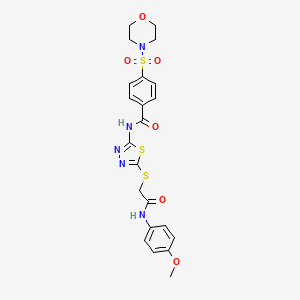

![7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2409237.png)

![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)

![2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2409246.png)